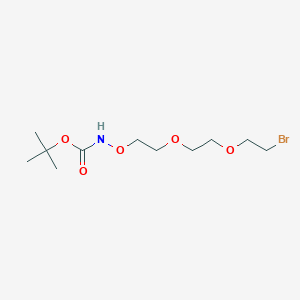

Boc-Aminooxy-PEG2-bromide

Description

BenchChem offers high-quality Boc-Aminooxy-PEG2-bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Aminooxy-PEG2-bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLMDHDPMSCEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of Boc-Aminooxy-PEG2-bromide in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Aminooxy-PEG2-bromide has emerged as a critical heterobifunctional linker in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its unique architecture, featuring a Boc-protected aminooxy group, a flexible di-ethylene glycol (PEG2) spacer, and a reactive terminal bromide, offers a versatile platform for the precise and stable linkage of biomolecules to therapeutic payloads or other functional moieties. This technical guide provides an in-depth exploration of the core applications of Boc-Aminooxy-PEG2-bromide, detailing its reaction mechanisms, quantitative performance metrics, and comprehensive experimental protocols. Furthermore, this document illustrates key experimental workflows and relevant biological pathways through detailed diagrams to facilitate a deeper understanding of its practical implementation in drug development.

Core Principles and Applications

Boc-Aminooxy-PEG2-bromide is a linker designed for multi-step, controlled bioconjugation strategies.[1] Its utility is rooted in the orthogonal reactivity of its two terminal functional groups:

-

Boc-Protected Aminooxy Group: This functionality allows for the chemoselective formation of a stable oxime bond with aldehydes or ketones.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures the aminooxy moiety remains inert until its desired activation under mild acidic conditions, preventing premature reactions.[2] This targeted reactivity is fundamental for site-specific modifications of biomolecules.

-

Terminal Bromide: The bromide serves as a good leaving group for nucleophilic substitution reactions, enabling the covalent attachment of various payloads, such as cytotoxic drugs or imaging agents, that bear a suitable nucleophile (e.g., a thiol or an amine).[2]

-

PEG2 Spacer: The short polyethylene (B3416737) glycol spacer enhances the aqueous solubility of the linker and the final conjugate, which is particularly beneficial when working with hydrophobic payloads.[2] This property can help mitigate aggregation, a common challenge in the manufacturing and formulation of ADCs.

The primary application of this linker is in the synthesis of ADCs.[3][4] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing systemic toxicity.[5] Boc-Aminooxy-PEG2-bromide facilitates the connection of the antibody to the drug, a critical component for the stability and efficacy of the ADC.

Quantitative Performance Metrics

The efficiency of conjugation and the stability of the resulting bioconjugate are paramount for the successful development of therapeutics. While specific data for Boc-Aminooxy-PEG2-bromide is often embedded within broader proprietary studies, the following tables summarize typical quantitative data for the key chemical transformations and stability profiles associated with its components.

Table 1: Representative Reaction Yields for Key Conjugation Steps

| Step | Reaction Type | Reactants | Typical Yield (%) | Notes |

| 1 | Boc Deprotection | Boc-Aminooxy-PEG2-Linker | >95% | Typically achieved with mild acidic conditions (e.g., TFA in DCM). |

| 2 | Payload Attachment | Aminooxy-PEG2-bromide + Thiol-containing payload | 70-90% | Yield is dependent on the specific payload and reaction conditions. |

| 3 | Oxime Ligation | Aldehyde-modified Antibody + Aminooxy-functionalized Payload | 80-95% | Aniline (B41778) or other catalysts can be used to improve reaction kinetics. |

Table 2: Stability Profile of Oxime Linkage in ADCs

| Condition | Half-life (t½) | % Degradation after 7 days | Common Degradation Products |

| Human Plasma (37°C) | > 2 weeks | < 5% | Minimal hydrolysis observed. |

| pH 5.0 Buffer (37°C) | > 4 weeks | < 2% | Highly stable at acidic pH. |

| pH 7.4 Buffer (37°C) | > 4 weeks | < 3% | Highly stable at physiological pH. |

| pH 9.0 Buffer (37°C) | 2-3 weeks | 5-10% | Increased hydrolysis at basic pH. |

Detailed Experimental Protocols

The following protocols provide a generalized framework for the synthesis of an ADC using Boc-Aminooxy-PEG2-bromide. These steps should be optimized for specific antibodies and payloads.

Preparation of the Drug-Linker Moiety

This protocol describes the attachment of a thiol-containing cytotoxic payload to the Boc-Aminooxy-PEG2-bromide linker.

Materials:

-

Boc-Aminooxy-PEG2-bromide

-

Thiol-containing cytotoxic payload (e.g., a derivative of MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve Boc-Aminooxy-PEG2-bromide (1.2 equivalents) in anhydrous DMF.

-

Add the thiol-containing cytotoxic payload (1 equivalent) to the solution.

-

Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the Boc-Aminooxy-PEG2-Payload conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the product as a solid.

Boc Deprotection of the Drug-Linker

Materials:

-

Boc-Aminooxy-PEG2-Payload

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-Aminooxy-PEG2-Payload in DCM.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, remove the solvent and TFA under reduced pressure.

-

The resulting Aminooxy-PEG2-Payload can be used directly in the next step or stored under inert gas at -20°C.

Generation of Aldehyde Groups on the Antibody

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate domains of an antibody.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (B1199274) (NaIO₄) solution

-

Ethylene (B1197577) glycol

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Adjust the concentration of the antibody to 2-10 mg/mL.

-

Cool the antibody solution to 4°C.

-

Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

-

Incubate the reaction on ice, in the dark, for 30-60 minutes.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.

-

Purify the aldehyde-modified antibody using a desalting column or SEC to remove excess reagents.

Oxime Ligation to Form the ADC

Materials:

-

Aldehyde-modified antibody

-

Aminooxy-PEG2-Payload

-

Aniline (as catalyst)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

Procedure:

-

Dissolve the Aminooxy-PEG2-Payload in a small amount of an organic co-solvent (e.g., DMSO).

-

Add the dissolved payload to the aldehyde-modified antibody solution at a molar excess of 5-10 fold.

-

Add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction at room temperature or 37°C for 12-24 hours.

-

Monitor the formation of the ADC by hydrophobic interaction chromatography (HIC) or reverse-phase chromatography.

Purification and Characterization of the ADC

Procedure:

-

Purify the ADC from unreacted payload and other impurities using SEC or HIC.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.

-

Assess the purity and aggregation state of the ADC by SEC-HPLC.

-

Confirm the integrity of the conjugate by mass spectrometry.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key processes involved in the use of Boc-Aminooxy-PEG2-bromide for ADC synthesis and the subsequent biological action of the ADC.

Experimental Workflows

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using Boc-Aminooxy-PEG2-bromide.

ADC Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism of action of a hypothetical ADC targeting the HER2 receptor (a common target in breast cancer) and delivering a microtubule inhibitor payload.

Caption: The mechanism of action for a HER2-targeting ADC, leading to apoptosis of the cancer cell.

Conclusion

Boc-Aminooxy-PEG2-bromide stands as a valuable and versatile tool in the bioconjugation toolbox. Its well-defined and orthogonally reactive functional groups, coupled with the beneficial properties of the PEG spacer, enable the construction of complex and stable biomolecular conjugates. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to harness the potential of this linker in the development of next-generation targeted therapeutics. As the demand for more precise and effective biopharmaceuticals continues to grow, the strategic application of such advanced linkers will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

- 1. Antibody-drug conjugate combinations in cancer treatment: clinical efficacy and clinical study perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Boc-Aminooxy-PEG2-bromide chemical structure and properties

For researchers, scientists, and professionals in drug development, Boc-Aminooxy-PEG2-bromide is a key reagent. This bifunctional linker plays a crucial role in the synthesis of advanced therapeutics, particularly antibody-drug conjugates (ADCs). Its unique chemical architecture allows for the precise and stable conjugation of biomolecules, enhancing the efficacy and therapeutic window of targeted drug delivery systems. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and logical workflows.

Core Chemical Identity and Properties

Boc-Aminooxy-PEG2-bromide, with the CAS Number 252378-67-9, is a heterobifunctional linker.[1] Its structure is characterized by three key functional components: a Boc-protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive terminal bromide. This design enables a two-step conjugation strategy, offering precise control over the modification of complex biomolecules.

The Boc (tert-butoxycarbonyl) group serves as a protecting group for the highly reactive aminooxy moiety. This protection is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the nucleophilic aminooxy group.[2] The aminooxy group can then selectively react with aldehydes or ketones to form a stable oxime linkage.[1]

The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, imparts several beneficial properties. It enhances the aqueous solubility of the molecule and the resulting conjugate, which is often a critical challenge in drug development.[3][4] Furthermore, the PEG spacer can reduce aggregation and may help to minimize the immunogenicity of the final conjugate.[2]

The terminal bromide is a versatile functional group that acts as a good leaving group in nucleophilic substitution reactions.[3] This allows for the attachment of a wide range of molecules, including cytotoxic drugs, imaging agents, or other functional moieties, typically through linkage with thiol or amine nucleophiles.

Physicochemical and Handling Data

For ease of reference, the key quantitative properties of Boc-Aminooxy-PEG2-bromide are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂BrNO₅ | [1] |

| Molecular Weight | 328.2 g/mol | [1][5] |

| CAS Number | 252378-67-9 | [1] |

| Purity | Typically >95% or >97% | [1] |

| Appearance | White to off-white solid or colorless oil | |

| Storage Conditions | -20°C | [1][5] |

| Shipping Conditions | Ambient temperature or with blue ice | [5] |

Applications in Bioconjugation and Drug Development

The primary application of Boc-Aminooxy-PEG2-bromide is in the field of bioconjugation, most notably in the construction of ADCs.[5][6][7] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker is a critical component that connects the antibody to the drug, and its properties can significantly impact the stability, efficacy, and safety of the ADC.

The use of Boc-Aminooxy-PEG2-bromide in ADC development allows for a controlled and stepwise assembly process. First, the terminal bromide can be reacted with a cytotoxic payload. Following this, the Boc protecting group on the aminooxy function is removed, and the linker-payload construct is then conjugated to an antibody that has been engineered to contain an aldehyde or ketone group. This site-specific conjugation results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.

Beyond ADCs, this versatile linker can be employed in the development of other targeted therapies, such as peptide-based therapeutics and diagnostic probes.[1] The ability to connect different molecular entities with precise control makes it a valuable tool in the synthesis of complex, multifunctional biomolecules.

Experimental Protocols

The following are representative protocols for the synthesis and application of Boc-Aminooxy-PEG2-bromide. Note that specific reaction conditions may need to be optimized for individual substrates and desired outcomes.

Synthesis of Boc-Aminooxy-PEG2-bromide

A plausible synthetic route for Boc-Aminooxy-PEG2-bromide involves a multi-step process, starting from readily available starting materials. A general outline is provided below:

-

Protection of Aminooxyethane: React aminooxyethane hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM) at 0°C to room temperature. This reaction protects the aminooxy group with the Boc moiety.

-

Pegylation: The resulting Boc-protected aminooxyethane is then reacted with 1-bromo-2-(2-bromoethoxy)ethane in the presence of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to introduce the PEG2-bromide moiety.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure Boc-Aminooxy-PEG2-bromide.

General Protocol for Antibody-Drug Conjugation

This protocol outlines the general steps for using Boc-Aminooxy-PEG2-bromide to generate an ADC.

-

Payload Attachment:

-

Dissolve the cytotoxic drug (containing a suitable nucleophile, e.g., a thiol or amine) and Boc-Aminooxy-PEG2-bromide in an appropriate aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the nucleophilic substitution reaction.

-

Stir the reaction at room temperature until completion, monitoring by an appropriate analytical method (e.g., LC-MS).

-

Purify the resulting linker-payload conjugate using preparative HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified linker-payload conjugate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected aminooxy-linker-payload.

-

-

Oxime Ligation to Antibody:

-

Prepare the antibody by introducing an aldehyde or ketone group through site-specific modification (e.g., enzymatic or chemical modification of a specific amino acid residue).

-

Dissolve the deprotected aminooxy-linker-payload in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a slightly acidic pH of 5.5-6.5).

-

Add the modified antibody to the solution of the linker-payload.

-

Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for several hours to overnight.

-

Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove any unreacted components.

-

Logical and Experimental Workflows

To visually represent the processes involving Boc-Aminooxy-PEG2-bromide, the following diagrams have been generated using the DOT language.

Caption: Functional components of Boc-Aminooxy-PEG2-bromide.

Caption: Stepwise synthesis of an ADC using the linker.

Caption: Cellular pathway of ADC-mediated cell killing.

References

- 1. Boc-Aminooxy-PEG2-bromide [myskinrecipes.com]

- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 3. N-Boc-PEG2-bromide, 165963-71-3 | BroadPharm [broadpharm.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Boc-Aminooxy-PEG2-bromide | TargetMol [targetmol.com]

- 6. boc-aminooxy-peg-2-bromide — TargetMol Chemicals [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Mechanism of Action of Boc-Aminooxy-PEG2-bromide in Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the bifunctional linker, Boc-Aminooxy-PEG2-bromide, and its role in the design and mechanism of action of Antibody-Drug Conjugates (ADCs).

Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic small molecule. An ADC is comprised of three main components: a mAb that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.

The linker is a pivotal component, as its chemical properties dictate the stability, pharmacokinetics, and payload-release mechanism of the ADC. An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must facilitate the efficient release of the active drug. Linkers are broadly categorized as cleavable or non-cleavable. Boc-Aminooxy-PEG2-bromide is a heterobifunctional linker used to create ADCs with a non-cleavable linkage, relying on the degradation of the antibody for payload release.

Anatomy of the Boc-Aminooxy-PEG2-bromide Linker

The Boc-Aminooxy-PEG2-bromide linker is a precisely designed chemical entity with three key functional components, each serving a distinct purpose in the construction of an ADC.

-

Boc-Aminooxy Group: This functional group is responsible for the site-specific and stable conjugation to the monoclonal antibody. The aminooxy (-ONH₂) group reacts with a carbonyl group (an aldehyde or ketone) on the antibody to form a highly stable oxime bond (-O-N=C-). The tert-butyloxycarbonyl (Boc) is a protecting group that prevents the aminooxy moiety from reacting prematurely.[1] It is removed under acidic conditions just prior to the conjugation step.[2][3] This "click chemistry" approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[4]

-

PEG2 Spacer: The linker contains a short polyethylene (B3416737) glycol (PEG) spacer consisting of two ethylene (B1197577) glycol units. PEG is a hydrophilic and biocompatible polymer that imparts several beneficial properties to the ADC.[5] It can increase the solubility of the ADC, particularly when conjugated to a hydrophobic payload, thereby reducing the risk of aggregation.[6][7] The PEG spacer can also improve the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life.[8][9]

-

Bromide: The bromide atom serves as a reactive leaving group for the attachment of the cytotoxic payload. The carbon atom adjacent to the bromide is electrophilic and susceptible to nucleophilic attack by a suitable functional group on the payload molecule (e.g., an amine or hydroxyl group). This reaction, typically an alkylation, forms a stable covalent bond between the linker and the drug.[10][11]

Mechanism of Action of an ADC Constructed with Boc-Aminooxy-PEG2-bromide

The mechanism of action for an ADC utilizing this linker can be described in a multi-step process, from systemic administration to the ultimate cytotoxic effect on the target cancer cell.

-

Targeting and Binding: The ADC is administered intravenously and circulates throughout the bloodstream. The monoclonal antibody component of the ADC selectively recognizes and binds to a specific antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized into the cancer cell, typically through a process called receptor-mediated endocytosis. The complex is then trafficked into the endosomal-lysosomal pathway.

-

Lysosomal Degradation and Payload Release: Inside the acidic environment of the lysosome, cellular proteases degrade the monoclonal antibody into its constituent amino acids. Crucially, the oxime bond formed by the aminooxy linker is highly stable and resistant to hydrolysis under physiological and lysosomal conditions.[12][13] Therefore, it is considered a non-cleavable linker in this context. The degradation of the antibody releases the cytotoxic payload, which is still attached to the linker and a single amino acid residue from the antibody. This payload-linker-amino acid complex is the active metabolite.

-

Cytotoxic Effect: The released active metabolite can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Below is a Graphviz diagram illustrating the overall mechanism of action.

Data Presentation

The inclusion of a PEG spacer is critical for modulating the pharmacokinetic properties of an ADC. While specific data for Boc-Aminooxy-PEG2-bromide is limited in publicly available literature, studies on similar linkers demonstrate clear trends.

Table 1: Impact of PEG Linker Length on ADC Clearance

| Linker | Clearance (mL/day/kg) in Rats | Reference |

|---|---|---|

| No PEG | ~15 | [7] |

| PEG2 | ~10 | [7] |

| PEG4 | ~7 | [7] |

| PEG8 | ~5 | [7][14] |

| PEG12 | ~5 | [7][14] |

| PEG24 | ~5 | [7][14] |

Data adapted from studies on ADCs with a DAR of 8, illustrating that even short PEG linkers like PEG2 can reduce clearance rates compared to non-PEGylated linkers.

Table 2: Representative In Vitro Cytotoxicity of ADCs with Oxime-Based Linkers

| Target Antigen | Cell Line | Payload | Linker Type | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| HER2 | SK-BR-3 | Auristatin | Oxime-based | 20.1 | [15] |

| HER2 | BT-474 | Auristatin | Oxime-based | 8.3 | [15] |

| Generic | Various | Various | Oxime-based | Varies (payload dependent) | [16][17][18][19] |

IC50 values are highly dependent on the payload, target antigen expression, and cell line. The data indicates that oxime-linked ADCs can achieve potent in vitro cytotoxicity.

Experimental Protocols

The synthesis of an ADC using Boc-Aminooxy-PEG2-bromide involves a multi-stage process. Below are detailed methodologies for the key steps.

Synthesis of the Linker-Payload Conjugate

This protocol describes the attachment of a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to the Boc-Aminooxy-PEG2-bromide linker.

Materials:

-

Boc-Aminooxy-PEG2-bromide

-

Monomethyl Auristatin E (MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve MMAE (1 molar equivalent) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2-3 molar equivalents) to the solution to act as a non-nucleophilic base.

-

Add Boc-Aminooxy-PEG2-bromide (1.1 molar equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired product (Boc-Aminooxy-PEG2-MMAE).

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product by reverse-phase HPLC to obtain the pure linker-payload conjugate.

-

Lyophilize the purified product and store it at -20°C or lower.

Site-Specific Antibody Modification and Conjugation

This process involves three main stages: generation of carbonyl groups on the antibody, deprotection of the linker-payload, and the final oxime ligation.

Stage 1: Generation of Aldehyde Groups on the Antibody This protocol uses mild periodate (B1199274) oxidation to generate aldehyde groups on the carbohydrate moieties within the Fc region of the antibody.[20][21]

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO₄) solution (e.g., 100 mM, freshly prepared)

-

Reaction Buffer (e.g., 1 M Sodium Acetate, pH 5.5)

-

Ethylene glycol

-

Size-exclusion chromatography (SEC) column for buffer exchange

Procedure:

-

Buffer exchange the antibody into a reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5). Adjust the antibody concentration to 5-10 mg/mL.

-

Cool the antibody solution to 4°C.

-

Add the sodium periodate solution to the antibody to a final concentration of 1-10 mM. Protect the reaction from light.

-

Incubate the reaction at 4°C for 30-60 minutes.

-

Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 15 minutes at 4°C.

-

Immediately purify the oxidized antibody using an SEC column to remove excess reagents and exchange the buffer to a conjugation buffer (e.g., PBS, pH 7.0).

Stage 2: Deprotection of the Linker-Payload Conjugate The Boc group is removed to reveal the reactive aminooxy group.

Materials:

-

Boc-Aminooxy-PEG2-Payload conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected linker-payload in DCM.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. The resulting deprotected linker-payload (as a TFA salt) can often be used directly in the next step.[3]

Stage 3: Oxime Ligation The deprotected linker-payload is conjugated to the oxidized antibody.

Materials:

-

Oxidized antibody in conjugation buffer

-

Deprotected Aminooxy-PEG2-Payload

-

Aniline (B41778) (optional, as a catalyst)[22]

Procedure:

-

Combine the oxidized antibody with the deprotected linker-payload in the conjugation buffer (pH 6.5-7.5). A 5-10 molar excess of the linker-payload is typically used.

-

If a catalyst is used, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction at room temperature or 37°C for 4-16 hours.

-

After incubation, purify the resulting ADC using SEC to remove unreacted linker-payload and other small molecules.

-

The purified ADC should be stored at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the Final ADC

Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical quality attribute. It can be determined using several methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The relative peak areas of the different species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.[12][23]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC allows for the identification of different drug-loaded species and a precise calculation of the average DAR.[24][25]

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregates, and fragments in the final ADC preparation.

Conclusion

The Boc-Aminooxy-PEG2-bromide linker offers a robust and versatile platform for the development of site-specific, non-cleavable ADCs. Its design allows for a multi-step, controlled synthesis, yielding homogeneous conjugates. The aminooxy group facilitates the formation of a highly stable oxime bond to the antibody, ensuring excellent stability in circulation. The PEG2 spacer enhances the physicochemical properties of the ADC, while the bromide functional group enables the straightforward attachment of a variety of cytotoxic payloads. The resulting ADC relies on the natural lysosomal degradation of the antibody for payload release, a mechanism that has proven effective in clinically approved ADCs. This technical guide provides researchers with the foundational knowledge of the linker's mechanism of action and the practical protocols required for the synthesis and characterization of ADCs utilizing this advanced chemical tool.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. purepeg.com [purepeg.com]

- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bromo-PEG1-acid, 1393330-33-0 | BroadPharm [broadpharm.com]

- 11. Bromo-PEG-bromide | AxisPharm [axispharm.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. broadpharm.com [broadpharm.com]

- 23. researchgate.net [researchgate.net]

- 24. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

The Pivotal Role of the PEG2 Spacer in Linker Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy and safety. Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates. This in-depth technical guide focuses on the core functionalities of the short-chain PEG2 spacer, providing a comprehensive overview of its role in advancing drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of PEGylation in Linker Design

PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of drugs.[1][2] When incorporated as spacers within linkers, discrete PEG units (dPEG®) offer several advantages over traditional alkyl chains.[3][4] These include:

-

Enhanced Hydrophilicity: PEG spacers increase the water solubility of the entire bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[5][6][7] This improved solubility can mitigate aggregation, a common challenge with ADCs, especially at higher drug-to-antibody ratios (DARs).[1][2]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the molecule, increasing its hydrodynamic radius.[1] This can lead to reduced renal clearance and a longer plasma half-life, allowing for greater exposure of the therapeutic at the target site.[1][8]

-

Reduced Immunogenicity: The PEG chain can shield the payload and other components of the conjugate from the immune system, potentially reducing the risk of an immune response.[2][]

-

Biocompatibility and Low Toxicity: PEG is generally considered biocompatible and non-toxic.[7]

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate.[][11] While longer PEG chains can offer greater solubility and extended half-life, they may also lead to decreased potency or altered binding affinity.[3][12] The PEG2 spacer, with its two ethylene (B1197577) glycol units, often represents a crucial building block in achieving an optimal balance of these properties.

The PEG2 Spacer in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[][13] The linker in an ADC plays a pivotal role in ensuring the stability of the conjugate in circulation and facilitating the efficient release of the payload at the target site.[][13]

The inclusion of a PEG2 spacer in an ADC linker can have a profound impact on its therapeutic index.

Data Presentation: Quantitative Impact of PEG Spacer Length on ADC Properties

The following tables summarize quantitative data from various preclinical studies, comparing key performance metrics of ADCs with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) [4]

| Linker-Payload Architecture | PEG Spacer Length | Average DAR |

| Maleimide-Val-Cit-PABC-Payload | PEG2 | 3.9 |

| Maleimide-Val-Cit-PABC-Payload | PEG8 | 2.4 |

| Succinimide/SPAAC-Payload | PEG2 | Similar to PEG4 |

| Succinimide/SPAAC-Payload | PEG4 | Lower than PEG2 |

This table illustrates that for certain linker-payload combinations, a shorter PEG2 spacer can lead to a higher and more efficient drug loading (DAR) compared to longer PEG spacers.[4]

Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics [3][14]

| ADC Construct | PEG Spacer Length | Clearance (mL/day/kg) in Rats |

| Non-binding IgG-MMAE | No PEG | ~15 |

| Non-binding IgG-MMAE | PEG2 | ~10 |

| Non-binding IgG-MMAE | PEG4 | ~7 |

| Non-binding IgG-MMAE | PEG8 | ~5 |

| Non-binding IgG-MMAE | PEG12 | ~5 |

| Non-binding IgG-MMAE | PEG24 | ~5 |

This table demonstrates that increasing PEG linker length generally decreases ADC clearance, with a plateau effect observed around PEG8. A PEG2 spacer provides a significant improvement in clearance compared to no PEG linker.[3][14]

Table 3: Effect of PEG Spacer Length on In Vitro Cytotoxicity [3][14]

| ADC Target | Cell Line | PEG Spacer Length | EC50 (ng/mL) |

| CD30 | L540cy | No PEG | ~10 |

| CD30 | L540cy | PEG2 | ~10 |

| CD30 | L540cy | PEG4 | ~10 |

| CD30 | L540cy | PEG8 | ~10 |

| HER2 (Affibody) | SKOV-3 | No PEG | X |

| HER2 (Affibody) | SKOV-3 | PEG4k | 6.5X |

| HER2 (Affibody) | SKOV-3 | PEG10k | 22.5X |

The impact of PEG length on in vitro potency can be context-dependent. In some cases, PEG inclusion has a minimal effect on cytotoxicity, while in others, particularly with smaller targeting moieties like affibodies, longer PEG chains can lead to a reduction in potency.[3][12][14]

The PEG2 Spacer in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][11] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component for inducing the formation of a stable ternary complex.

The flexibility and hydrophilicity of PEG linkers are highly advantageous in PROTAC design.[5][6] The length of the PEG spacer plays a crucial role in optimizing the geometry of the ternary complex for efficient ubiquitination.[11] While longer linkers provide more conformational flexibility, shorter linkers like PEG2 can offer a degree of pre-organization that can be beneficial for potent protein degradation.[] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[11]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates containing PEG2 spacers.

Synthesis of a Maleimide-PEG2-NHS Ester Linker

This protocol describes a general method for synthesizing a heterobifunctional PEG2 linker.

Materials:

-

α-Amine-ω-carboxyl-PEG2

-

Maleic anhydride (B1165640)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Synthesis of Maleimido-PEG2-acid:

-

Dissolve α-Amine-ω-carboxyl-PEG2 and a molar excess of maleic anhydride in anhydrous DCM.

-

Add TEA to the solution and stir at room temperature overnight.

-

Acidify the reaction mixture with dilute HCl and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the maleimido-PEG2-acid.[3]

-

-

Activation of Carboxyl Group with NHS:

-

Dissolve the maleimido-PEG2-acid, DCC, and NHS in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the dicyclohexylurea precipitate by filtration.

-

The resulting solution containing the Maleimide-PEG2-NHS ester can be used directly for conjugation or the product can be purified by chromatography.

-

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of a payload to an antibody using a Maleimide-PEG2 linker.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-PEG2-Payload linker

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.[3]

-

-

Conjugation:

-

Add the Maleimide-PEG2-Payload linker (dissolved in a suitable solvent like DMSO) to the reduced antibody solution at a desired molar ratio.

-

Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight.[15]

-

-

Purification:

-

Purify the resulting ADC from unreacted linker and payload by SEC.[3]

-

Collect the fractions corresponding to the monomeric ADC.

-

-

Characterization:

In Vitro Cytotoxicity Assay

This assay measures the potency of an ADC in killing cancer cells.

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cancer cell line (antigen-negative)

-

Cell culture medium and supplements

-

96-well plates

-

ADC and control antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.[16]

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibody in culture medium.

-

Add the diluted solutions to the cells and incubate for a specified period (e.g., 72-96 hours).[16]

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance, luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the EC50 value (the concentration of ADC that causes 50% inhibition of cell growth) by fitting the data to a dose-response curve.[14]

-

Pharmacokinetic Study in Rodents

This study evaluates the in vivo stability and clearance of an ADC.

Materials:

-

Rodent model (e.g., mice, rats)

-

ADC with PEG2 linker

-

Vehicle control

-

Blood collection supplies

-

ELISA or LC-MS/MS for ADC quantification

Procedure:

-

ADC Administration:

-

Administer a single intravenous (IV) dose of the ADC to the animals.[16]

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.[16]

-

-

Plasma Preparation:

-

Process the blood samples to obtain plasma and store at -80°C until analysis.[16]

-

-

Quantification of ADC:

-

Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method like ELISA.[16]

-

-

Data Analysis:

-

Plot the plasma concentration of the ADC versus time.

-

Determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) using appropriate software.[17]

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action for an Antibody-Drug Conjugate with a PEG2 spacer.

Caption: Experimental workflow for the development and evaluation of an ADC.

Caption: Mechanism of action for a PROTAC utilizing a PEG2 linker.

Conclusion

The PEG2 spacer is a fundamental and versatile component in the design of sophisticated bioconjugates. Its ability to enhance hydrophilicity, improve pharmacokinetics, and be readily incorporated into complex linker architectures makes it an invaluable tool for researchers in drug development. While the optimal linker design is always context-dependent, a thorough understanding of the core principles and properties of the PEG2 spacer, as outlined in this guide, provides a solid foundation for the rational design of next-generation targeted therapeutics. The provided experimental protocols and workflows offer a practical starting point for the synthesis and evaluation of these promising drug candidates.

References

- 1. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. precisepeg.com [precisepeg.com]

- 6. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Terminal Bromide Functionalization of PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the terminal bromide functionalization of polyethylene (B3416737) glycol (PEG) linkers. It includes detailed experimental protocols, a comparative analysis of synthetic methods, and characterization techniques. This guide is intended to be a valuable resource for researchers and professionals in drug development and bioconjugation who utilize bromo-terminated PEG linkers in their work.

Introduction

Polyethylene glycol (PEG) linkers are widely used in drug delivery, bioconjugation, and materials science due to their biocompatibility, water solubility, and flexible nature. The terminal functionalization of these linkers is crucial for their application in conjugating various molecules. Terminal bromide functionalization, in particular, provides a versatile handle for subsequent nucleophilic substitution reactions, making it a valuable tool in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). This guide details common and effective methods for the synthesis of mono- and di-bromo-terminated PEG linkers.

Synthetic Methodologies for Terminal Bromide Functionalization

The conversion of the terminal hydroxyl groups of PEG to bromides can be achieved through several synthetic routes. The choice of method often depends on the scale of the reaction, the desired purity, and the starting PEG material. Below are detailed protocols for some of the most common and effective methods.

Bromination using Acyl Bromides

This method involves the esterification of the terminal hydroxyl groups of PEG with an acyl bromide, such as 2-bromoacetyl bromide or 2-bromopropionyl bromide.

Experimental Protocol: Synthesis of Br-PEG-Br using 2-Bromoacetyl Bromide

-

Materials:

-

Polyethylene glycol (PEG)

-

2-Bromoacetyl bromide

-

Anhydrous dichloromethane (B109758) (DCM)

-

Diethyl ether (cold)

-

Ethanol

-

-

Procedure:

-

Dissolve PEG and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice bath with stirring for 15 minutes.

-

Add 2-bromoacetyl bromide dropwise to the cooled solution using a syringe.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

-

A white precipitate (triethylammonium bromide) will form. Remove this by filtration.

-

Precipitate the bromo-terminated PEG by adding the filtrate dropwise to cold diethyl ether with vigorous stirring.

-

Collect the white precipitate by vacuum filtration.

-

For further purification, the product can be recrystallized from ethanol.

-

Dry the final product, Br-PEG-Br, under vacuum.

-

Experimental Protocol: Synthesis of PEG-Br using 2-Bromopropionyl Bromide

-

Materials:

-

Polyethylene glycol (PEG)

-

2-Bromopropionyl bromide

-

Potassium hydroxide (B78521) (KOH)

-

Carbon disulfide (CS2)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Water

-

-

Procedure:

-

Add PEG and KOH to a dry Schlenk tube and stir mechanically at 0°C for 30 minutes.

-

Add CS2 dropwise to the mixture and continue stirring until a transparent solution is formed.

-

Add 2-bromopropionyl bromide dropwise to the reaction mixture at 0°C.

-

Allow the reaction to proceed at room temperature for 10 hours.

-

After the reaction is complete, perform an extraction with water and ethyl acetate.

-

Collect the organic phase and remove the solvent under vacuum.

-

Add DCM to form an azeotropic mixture with any remaining ethyl acetate and remove under vacuum to obtain the pure macroinitiator.[1]

-

Appel Reaction

The Appel reaction is a classic method for converting alcohols to alkyl halides using a phosphine (B1218219) and a carbon tetrahalide. For bromination, triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4) are commonly used. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the reaction center.[2]

Experimental Protocol: Synthesis of Bromo-terminated PEG via Appel Reaction

-

Materials:

-

Polyethylene glycol (PEG)

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve PEG and carbon tetrabromide in anhydrous DCM in a round-bottom flask at 0°C.

-

Slowly add a solution of triphenylphosphine in DCM to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the bromo-terminated PEG.

-

Using Phosphorus Tribromide (PBr3)

Phosphorus tribromide is a common and effective reagent for the bromination of primary and secondary alcohols. The reaction also proceeds through an SN2 mechanism, leading to inversion of configuration.[2]

Experimental Protocol: Synthesis of Bromo-terminated PEG using PBr3

-

Materials:

-

Polyethylene glycol (PEG)

-

Phosphorus tribromide (PBr3)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

-

Procedure:

-

Dissolve PEG in an anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add PBr3 to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (typically several hours to overnight).

-

Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bromo-terminated PEG.

-

Quantitative Data Summary

The efficiency of the terminal bromide functionalization can be evaluated based on the yield and purity of the final product. The following table summarizes typical quantitative data for the described methods.

| Method | Reagents | Typical Yield (%) | Purity (%) | Notes |

| Acyl Bromide | PEG, 2-bromopropionyl bromide, KOH, CS2 | 73%[1] | >95% | One-step synthesis at room temperature.[1] |

| Appel Reaction | PEG, PPh3, CBr4 | 96% (for 2-phenylethyl alcohol) | High | Mild reaction conditions. |

| PBr3 | PEG, PBr3 | Variable | Good | Common and effective for primary alcohols.[2] |

| XtalFluor-E/TBAB/DBU | PEG, XtalFluor-E, TBAB, DBU | Quantitative | High | Mild conditions, quantitative transformation.[1] |

Purification of Bromo-terminated PEG

Proper purification of the bromo-terminated PEG is essential to remove unreacted reagents and byproducts, which could interfere with subsequent reactions.

Precipitation

Precipitation is a widely used method for purifying PEG derivatives. Bromo-terminated PEG is typically soluble in solvents like dichloromethane and acetone (B3395972) but can be precipitated by adding a non-solvent such as cold diethyl ether or hexane (B92381).[3][4]

Experimental Protocol: Purification by Precipitation

-

Dissolve the crude bromo-terminated PEG in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Add the solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

-

The bromo-terminated PEG will precipitate out as a white solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with cold diethyl ether to remove any remaining impurities.

-

Dry the purified product under vacuum. This process may need to be repeated to achieve high purity.[4]

Column Chromatography

For higher purity, especially for smaller PEG molecules or when side products have similar solubility properties, silica gel column chromatography is an effective purification method. The choice of eluent will depend on the specific PEG derivative and impurities. A common eluent system is a mixture of hexane and ethyl acetate.

Characterization: 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful tool for confirming the structure of the bromo-terminated PEG and for quantifying the degree of functionalization.

Analysis of 1H NMR Spectra

-

PEG Backbone: The repeating ethylene (B1197577) oxide units of the PEG backbone typically show a large, sharp singlet at approximately 3.64 ppm.

-

Terminal Methylene (B1212753) Protons:

-

In the starting PEG-diol, the methylene protons adjacent to the hydroxyl group (-CH2-OH) appear as a triplet at around 3.7 ppm.

-

After bromination, these protons are shifted downfield due to the electron-withdrawing effect of the bromine atom. The resulting methylene protons adjacent to the bromide (-CH2-Br) typically appear as a triplet at around 3.4-3.8 ppm. The exact chemical shift can vary depending on the specific brominating agent used and the solvent.

-

Calculating the Degree of Functionalization

The degree of bromination can be calculated by comparing the integration of the signal from the terminal methylene protons adjacent to the bromine with the integration of the main PEG backbone signal.

Formula for Degree of Functionalization (%):

Where 'n' is the number of repeating ethylene oxide units in the PEG chain.

Alternatively, for a mono-functionalized PEG, the ratio of the integration of the end-group protons to the integration of a known internal standard or a distinct proton on the other end of the PEG chain can be used.[5][6][7]

Application in PROTACs: A Logical Workflow

Bromo-terminated PEG linkers are crucial components in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The PEG linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a stable ternary complex.[8]

Logical Workflow for PROTAC Synthesis and Action

The following diagram illustrates the logical workflow from the synthesis of a bromo-terminated PEG linker to its incorporation into a PROTAC and the subsequent mechanism of action.

Caption: Logical workflow of PROTAC synthesis and mechanism of action.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway, which utilizes the cell's natural ubiquitin-proteasome system.[9][10]

Caption: PROTAC-mediated targeted protein degradation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 10. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Boc-Aminooxy-PEG2-bromide

An In-depth Technical Guide to the Solubility and Stability of Boc-Aminooxy-PEG2-bromide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of bifunctional linkers is paramount for the successful design and synthesis of complex biomolecules. Boc-Aminooxy-PEG2-bromide is a key reagent in this field, widely utilized in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This technical guide provides a detailed overview of its solubility and stability characteristics, offering experimental protocols and data-driven insights to facilitate its effective application.

Core Physicochemical Properties

Boc-Aminooxy-PEG2-bromide is a heterobifunctional linker that incorporates a tert-butyloxycarbonyl (Boc) protected aminooxy group, a hydrophilic diethylene glycol (PEG) spacer, and a reactive alkyl bromide. This distinct molecular architecture governs its behavior in various chemical environments. The hydrophilic PEG spacer enhances solubility in aqueous media.[3][4][5][6]

| Property | Information |

| IUPAC Name | tert-butyl N-[2-(2-bromoethoxy)ethoxy]carbamate |

| Molecular Formula | C₁₁H₂₂BrNO₅ |

| Molecular Weight | 328.20 g/mol |

| CAS Number | 252378-67-9 |

| Appearance | Solid or colorless to light yellow liquid |

| Primary Applications | ADC Linker, Bioconjugation |

Solubility Profile

The solubility of Boc-Aminooxy-PEG2-bromide is influenced by its constituent parts: the lipophilic Boc group and the hydrophilic PEG chain.[7] While quantitative solubility data for this specific molecule is not extensively published, a strong predictive assessment can be made based on its structural components and data from analogous compounds. For instance, a similar compound, t-Boc-Aminooxy-PEG2-amine, is known to be soluble in water, DMSO, DMF, and DCM.[8]

| Solvent | Classification | Predicted Solubility | Rationale & Remarks |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Commonly used for preparing stock solutions of PEGylated linkers.[9] A solubility of 10 mM in DMSO has been reported.[] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Suitable for a wide range of organic reactions involving PEG linkers. |

| Dichloromethane (DCM) | Chlorinated | Soluble | A common solvent for synthesis and purification steps. |

| Water | Polar Protic | Sparingly to Moderately Soluble | The hydrophilic PEG2 spacer aids aqueous solubility, though the Boc group may limit it. |

| Methanol / Ethanol | Polar Protic | Soluble | Generally good solvents for polar organic molecules. |

| Acetonitrile (B52724) (ACN) | Polar Aprotic | Soluble | Often used as a component of the mobile phase in HPLC analysis. |

Stability and Degradation Pathways

The stability of Boc-Aminooxy-PEG2-bromide is primarily dictated by the lability of the Boc-protecting group and the reactivity of the alkyl bromide.

Boc Group Stability: The Boc group is a widely used amine protecting group that is stable under most basic and nucleophilic conditions, making it compatible with a variety of reaction schemes.[11][] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free aminooxy functionality.[3][13][14] To maintain the integrity of the Boc group, reactions should be conducted under neutral to basic conditions.[15]

Alkyl Bromide Stability: The carbon-bromine bond is susceptible to nucleophilic substitution, which is the intended reactivity for conjugation.[3] However, it is also prone to hydrolysis, particularly in aqueous solutions. Primary alkyl bromides can undergo SN2 cleavage of the C-Br bond at pH > 8-9.[16] Under acidic conditions, hydrolysis can proceed via an SN1 mechanism.[16][17] Water, being a poor nucleophile, reacts with alkyl halides through an SN1 mechanism to form alcohols.[18]

Caption: Key reactivity and degradation pathways for Boc-Aminooxy-PEG2-bromide.

Experimental Protocols

Solubility Assessment Protocol

This protocol provides a method for determining the approximate solubility of Boc-Aminooxy-PEG2-bromide in a given solvent.

Methodology:

-

Preparation: Dispense a precise volume (e.g., 100 µL) of the selected solvent into a series of clear vials.

-

Addition of Compound: Add a small, accurately weighed amount (e.g., 1 mg) of Boc-Aminooxy-PEG2-bromide to the first vial.

-

Equilibration: Tightly cap the vial and vortex vigorously for 2-5 minutes. Place the vial on a rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.[7]

-

Observation: After equilibration, visually inspect the vial for any undissolved solid.

-

Quantification (Optional): If undissolved solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) to pellet the solid.[7] Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the dissolved solid to determine the concentration.

-

Incremental Addition: If the compound fully dissolves, add another measured amount to the same vial and repeat the equilibration and observation steps until saturation is reached.

Stability Assessment Protocol (HPLC-Based)

This protocol outlines a method to assess the stability of Boc-Aminooxy-PEG2-bromide under various pH and temperature conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Boc-Aminooxy-PEG2-bromide in an appropriate organic solvent (e.g., DMSO or ACN) at a known concentration (e.g., 10 mg/mL).

-

Incubation Solutions: Prepare a series of test solutions by diluting the stock solution into buffers of varying pH (e.g., pH 4, 7.4, 9) to a final concentration of ~0.5-1 mg/mL.

-

Time-Course Incubation: Incubate the test solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C).

-

Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

-

Analysis: Immediately analyze the aliquot by reverse-phase HPLC (RP-HPLC) using a C18 column. A suitable gradient elution method with mobile phases of water and acetonitrile (both often containing 0.1% TFA) should be employed to separate the parent compound from its potential degradants.

-

Data Analysis: The stability is determined by monitoring the decrease in the peak area of the parent Boc-Aminooxy-PEG2-bromide over time.

Caption: Experimental workflow for assessing the stability of chemical compounds.

Storage and Handling Recommendations

To ensure the long-term integrity and reactivity of Boc-Aminooxy-PEG2-bromide, proper storage and handling are crucial.

-

Storage: For long-term storage, it is recommended to keep the compound at -20°C.[8][9][][19] The container should be tightly sealed and protected from light and moisture.

-

Handling: Before use, allow the product to warm to room temperature before opening to prevent condensation of moisture into the vial. For preparing solutions, use anhydrous solvents. Solutions in organic solvents, such as DMSO, can be stored at -80°C for up to 6 months or at -20°C for 1 month.[9]

References

- 1. boc-aminooxy-peg-2-bromide — TargetMol Chemicals [targetmol.com]

- 2. Boc-Aminooxy-PEG2-bromide | TargetMol [targetmol.com]

- 3. N-Boc-PEG2-bromide, 165963-71-3 | BroadPharm [broadpharm.com]

- 4. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]

- 5. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]

- 6. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. t-Boc-Aminooxy-PEG2-amine, 252378-69-1 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 18. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]

- 19. Boc-Aminooxy-PEG2-bromide [myskinrecipes.com]

An In-depth Technical Guide to Oxime Ligation Chemistry for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction used for the covalent modification of proteins and other biomolecules. This chemoselective reaction occurs between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[1][2] Its utility in chemical biology, drug development, and materials science stems from the high stability of the resulting oxime linkage and the bioorthogonal nature of the reactive partners, which are generally absent in biological systems, thus preventing side reactions with native biomolecules.[1][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of oxime ligation in protein modification.

Core Principles of Oxime Ligation

The formation of an oxime bond is a condensation reaction between an alkoxyamine and an aldehyde or ketone, yielding an oxime and a water molecule as the sole byproduct.[1] The reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.[1]

Reaction Mechanism and Kinetics

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack: The nitrogen atom of the alkoxyamine performs a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.[1]

-

Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the final oxime product.[1]

The overall reaction rate is pH-dependent.[1] Acidic conditions (pH ~4.5) are generally favorable as they facilitate the dehydration step; however, at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.[1] For many biological applications, performing the ligation at or near physiological pH (pH 7.0-7.4) is crucial, though reaction rates are significantly slower under these conditions.[1]

Catalysis of Oxime Ligation

To overcome the slow reaction kinetics at neutral pH, various catalysts have been developed. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been shown to significantly accelerate the reaction rate.[2][3][4] These catalysts function by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the alkoxyamine.[5] Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[2] More efficient catalysts like mPDA have been reported to be up to 15 times more effective than aniline, largely due to their greater aqueous solubility allowing for higher catalyst concentrations.[6]

Quantitative Data on Oxime Ligation

The efficiency and stability of oxime ligation are critical for its practical applications. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k) | |||

| Uncatalyzed (Heptapeptide) | ~0.1 M⁻¹s⁻¹ | pH 7.0 | [1] |

| Aniline Catalyzed (Peptide + Benzaldehyde) | 8.2 ± 1.0 M⁻¹s⁻¹ | pH 7.0, 100 mM Aniline | [7] |

| Aromatic Aldehydes + Aminooxyacetyl groups | 10¹ - 10³ M⁻¹s⁻¹ | pH 7.0, Aniline Catalyzed | [7] |

| Equilibrium Constant (Keq) | |||

| Oxime Bonds | >10⁸ M⁻¹ | [7] | |

| Hydrazone Bonds | 10⁴ - 10⁶ M⁻¹ | [7] | |

| Hydrolytic Stability | |||

| Oxime vs. Hydrazone | Up to 600-fold lower hydrolysis rate constant for oximes | [2] |

Table 1: Reaction Kinetics and Stability of Oxime Linkages. This table provides a comparison of reaction rates and stability for oxime bonds under different conditions, highlighting the effect of catalysis.

Experimental Protocols

General Protocol for Oxime Ligation on a Protein

This protocol outlines a general procedure for labeling a protein containing a genetically encoded or chemically introduced carbonyl group.

Materials:

-

Protein containing an aldehyde or ketone group (e.g., with a p-acetylphenylalanine or formylglycine residue)

-

Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH adjusted as required (typically 6.0-7.4).

-

Catalyst Stock Solution: Aniline (e.g., 1 M in DMSO) or m-phenylenediamine (mPDA) in reaction buffer.

-

Quenching solution (optional): Aminooxy-containing small molecule (e.g., hydroxylamine) to quench unreacted carbonyl groups.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Procedure:

-

Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).

-

Reagent Preparation: Prepare a stock solution of the aminooxy probe in a compatible solvent (e.g., DMSO or water).

-

Ligation Reaction:

-

Add the aminooxy probe to the protein solution to a final concentration that is typically a 5- to 50-fold molar excess over the protein.

-

Add the catalyst (e.g., aniline to a final concentration of 10-100 mM).

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the probe is a chromophore).

-

-

Quenching (Optional): To stop the reaction and cap any unreacted carbonyl groups, a large excess of a small aminooxy-containing molecule can be added.

-

Purification: Remove excess probe and catalyst from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.

-

Characterization: Confirm the successful conjugation and determine the labeling efficiency using appropriate analytical techniques (e.g., MALDI-TOF MS, ESI-MS, UV-Vis spectroscopy).

Protocol for Incorporation of a Carbonyl Group into a Protein

Site-specific introduction of a carbonyl group is a prerequisite for oxime ligation. Several methods exist:

-

Genetic Encoding of Unnatural Amino Acids: The most common method involves the incorporation of unnatural amino acids like p-acetylphenylalanine (a ketone) or p-formylphenylalanine (an aldehyde) using an engineered aminoacyl-tRNA synthetase/tRNA pair.[8]

-

Enzymatic Modification: Enzymes like the formylglycine-generating enzyme (FGE) can be used to oxidize a specific cysteine or serine residue within a consensus sequence to a formylglycine aldehyde.[8]

-

Oxidation of N-terminal Serine/Threonine: The N-terminal serine or threonine of a protein can be oxidized with periodate (B1199274) to generate a glyoxylyl aldehyde.[2]

Visualizations

Oxime Ligation Reaction Mechanism

Caption: Mechanism of oxime bond formation.

Aniline-Catalyzed Oxime Ligation Pathway

Caption: Catalytic cycle of aniline in oxime ligation.

Experimental Workflow for Protein Modification

Caption: General experimental workflow for oxime ligation.

Applications in Drug Development and Research

Oxime ligation has become an invaluable tool for the construction of complex biomolecules with therapeutic and diagnostic applications.

-

Antibody-Drug Conjugates (ADCs): The stability of the oxime bond makes it well-suited for linking cytotoxic drugs to antibodies for targeted cancer therapy. Site-specific incorporation of a carbonyl group into the antibody allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

-

Peptide and Protein Cyclization: Intramolecular oxime ligation can be used to cyclize peptides and proteins, which can enhance their stability and biological activity.

-

Surface Immobilization: Proteins can be immobilized onto surfaces functionalized with either carbonyl or aminooxy groups for applications in biosensors and biomaterials.

-

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins via oxime ligation can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

-

Fluorescent Labeling: The high specificity of the reaction allows for the precise attachment of fluorescent probes to proteins for imaging and diagnostic applications.[4]

Conclusion

Oxime ligation is a powerful and versatile chemical tool for the site-specific modification of proteins.[9][10] Its bioorthogonality, the stability of the resulting conjugate, and the ability to accelerate the reaction with catalysts make it a highly attractive strategy for a wide range of applications in research and drug development.[2][9] As methods for the site-specific incorporation of carbonyl groups into proteins continue to improve, the utility of oxime ligation is expected to expand even further.

References

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]